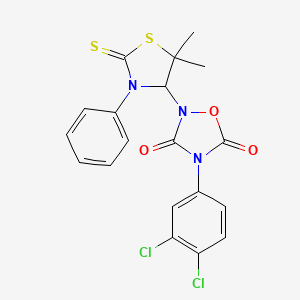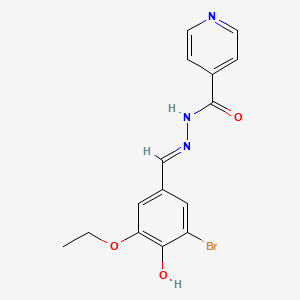
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in the field of oncology.
作用机制
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide exerts its anti-tumor effects through the activation of the immune system. Specifically, this compound activates the production of cytokines, which are signaling molecules that stimulate the immune system to attack cancer cells. This compound also inhibits the formation of new blood vessels in tumors, which can limit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to activating the immune system and inhibiting angiogenesis, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to increase the production of reactive oxygen species, which can damage cancer cells and inhibit their growth.
实验室实验的优点和局限性
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified, making it readily available for use in studies. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the immune system and angiogenesis in cancer. However, this compound has some limitations in laboratory experiments. It can be difficult to administer this compound to animals in a way that mimics its clinical use, and its effects can vary depending on the type of cancer and the stage of the disease.
未来方向
There are several future directions for research on 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research on the combination of this compound with other cancer treatments, such as immunotherapy and targeted therapy, to enhance its anti-tumor effects.
合成方法
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxy-4-nitropyridine with ethyl 2-bromoacetate, followed by hydrolysis and reaction with methylamine. Other methods involve the reaction of 2,6-dimethoxy-4-nitropyridine with a variety of reagents, such as hydrazine, ammonia, or sodium borohydride.
科学研究应用
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancers. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2,6-dimethoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-7-6-9(13(16)18)14-11(17)8-4-5-10(19-2)15-12(8)20-3/h4-5,9H,6-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMRMDATKVBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)C2=C(N=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
